3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride
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Overview
Description
3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with isoindolinone intermediates under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopiperidine-2,6-dione hydrochloride
- 2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride
Uniqueness
3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specialized applications.
Properties
CAS No. |
2248702-12-5 |
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Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
3-[5-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H15N3O3/c15-6-8-1-2-9-7-17(14(20)10(9)5-8)11-3-4-12(18)16-13(11)19/h1-2,5,11H,3-4,6-7,15H2,(H,16,18,19) |
InChI Key |
QZCGMGMBHRRQER-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CN.Cl |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CN |
solubility |
not available |
Origin of Product |
United States |
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